molecular formula C9H7ClN2O2 B1646986 (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol CAS No. 188878-36-6

(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol

Cat. No. B1646986
CAS RN: 188878-36-6
M. Wt: 210.62 g/mol
InChI Key: ZFJFJILPELYHKT-UHFFFAOYSA-N
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Description

The compound “(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Attached to this ring is a methanol group (-CH2OH), which is a polar functional group consisting of a carbon atom bonded to three hydrogen atoms and one hydroxyl (-OH) group. The compound also contains a 2-chlorophenyl group, which is a phenyl ring (a six-membered aromatic ring of carbon atoms) with a chlorine atom attached at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-oxadiazole ring might participate in nucleophilic substitution or electrophilic addition reactions. The methanol group could be involved in reactions such as esterification or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure and functional groups .

Scientific Research Applications

Photochemical Behavior and Synthesis

  • Photochemical Behavior : 1,2,4-oxadiazole derivatives, including those related to (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol, have been studied for their photochemical behavior in methanol. These compounds undergo photoisomerization to 1,3,4-oxadiazoles, potentially through a 'ring contraction–ring expansion' route (Buscemi et al., 1988).

  • Synthesis and Characterization : Novel derivatives of 1,2,4-oxadiazole have been synthesized and characterized for their potential as anticancer and antimicrobial agents. These derivatives showcase promising cytotoxicity against cancer cell lines and moderate antibacterial and antifungal activities (Mahanthesha G et al., 2021).

Crystal Packing and Structural Analysis

  • Crystal Packing Role : The crystal packing of 1,2,4-oxadiazole derivatives has been studied to understand the functional role of non-covalent interactions in their supramolecular architectures. These studies reveal the significance of lone pair-π interactions and halogen bonding in the crystal packing of these derivatives (Sharma et al., 2019).

Antibacterial and Enzyme Inhibition

  • Antibacterial Evaluation : Various N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives have been evaluated for their antibacterial activity against Gram-negative and Gram-positive bacteria. The multistep synthesis of these compounds has demonstrated their potential as bacterial inhibitors (Rehman et al., 2016).

Photorearrangements and Molecular Docking

  • Photorearrangements : The photochemical behavior of 3,5-disubstituted 1,2,4-oxadiazoles in methanol has been investigated. These studies show that the photoinduced ring closure into the benzimidazole system depends on the nature and position of the substituent (Buscemi et al., 1988).
  • Molecular Docking Study : New 1,3-oxazole clubbed pyridyl-pyrazolines, which incorporate 1,2,4-oxadiazole structures, have been synthesized and studied for their anticancer and antimicrobial activities. Molecular docking studies suggest their potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Isoxazoles related to 1,2,4-oxadiazole derivatives have been studied for their efficiency in inhibiting corrosion of mild steel in acidic solutions. These studies help in understanding the potential applicationof such compounds in industrial corrosion protection (Sadeghzadeh et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information is typically obtained through laboratory testing and is used to develop safety guidelines for handling the compound .

properties

IUPAC Name

[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJFJILPELYHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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